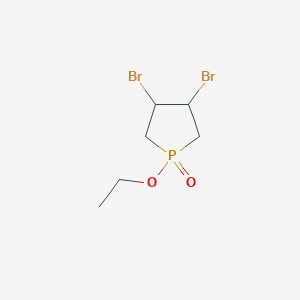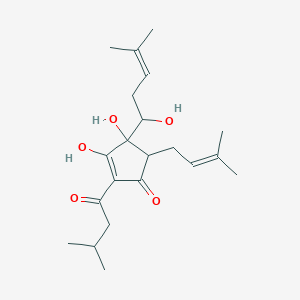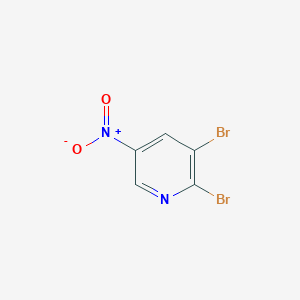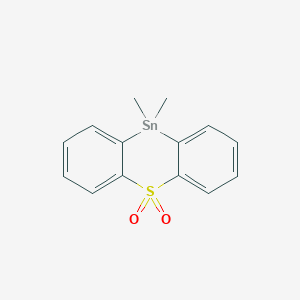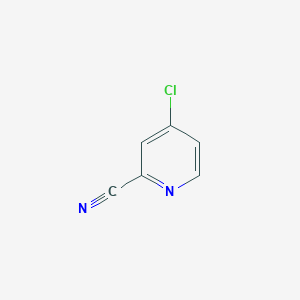
1,3-ビス(3-シアノプロピル)テトラメチルジシロキサン
概要
説明
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H24N2OSi2 and a molecular weight of 268.5 g/mol . It is also known by its systematic name, 4,4′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile] . This compound is characterized by the presence of two cyanopropyl groups attached to a tetramethyldisiloxane backbone, making it a versatile intermediate in various chemical processes .
科学的研究の応用
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane has a wide range of applications in scientific research, including:
作用機序
Target of Action
Organosilicon compounds like this are often used in the synthesis of various polymers and as reducing agents in organic synthesis .
Mode of Action
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is a type of organosilicon compound. These compounds are known for their reactivity and versatility in various chemical reactions. For instance, they can participate in hydrosilylation reactions, which involve the addition of Si-H bonds across unsaturated bonds such as C=C . .
Biochemical Pathways
Organosilicon compounds are generally involved in a wide range of chemical reactions, including reductions and polymerizations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane are not well-studied. As a general rule, the bioavailability of a compound depends on its physical and chemical properties, such as solubility and stability. This compound is a liquid at room temperature with a density of 0.934 g/mL .
Result of Action
Organosilicon compounds are often used in the synthesis of various materials, including polymers and silicones .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane with 3-cyanopropylsilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight .
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane involves large-scale hydrosilylation processes using continuous flow reactors . This method ensures high yields and purity of the final product, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Primary amines
Substitution: Functionalized derivatives with new substituents replacing the cyanopropyl groups
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Lacks the cyanopropyl groups, making it less reactive in certain chemical transformations.
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Contains glycidyloxypropyl groups instead of cyanopropyl groups, leading to different reactivity and applications.
Uniqueness
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane is unique due to the presence of cyanopropyl groups, which provide enhanced reactivity and versatility in chemical reactions compared to similar compounds . This makes it a valuable intermediate in the synthesis of various functionalized organosilicon compounds .
特性
IUPAC Name |
4-[[3-cyanopropyl(dimethyl)silyl]oxy-dimethylsilyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-8,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWQNNPLLMFDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC#N)O[Si](C)(C)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345953 | |
| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18027-80-0 | |
| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


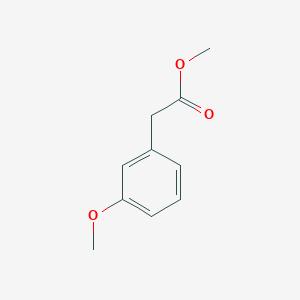
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)

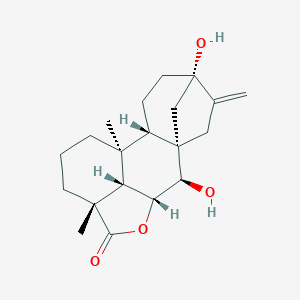

![3-Methoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100578.png)
